

Application Notes and Protocols for LEB-03-144-mediated Protein Stabilization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: LEB-03-144

Cat. No.: B12404707

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Introduction

LEB-03-144 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the cell cycle.[1][2] In many pathological conditions, including certain cancers, the aberrant ubiquitination and subsequent proteasomal degradation of key proteins like WEE1 can drive disease progression.[3] **LEB-03-144** offers a therapeutic strategy to counteract this by preventing the degradation of WEE1, thereby restoring its function.[1][2]

This document provides detailed application notes on the mechanism of action of **LEB-03-144** and protocols for its use in cell-based assays to induce and quantify WEE1 protein stabilization.

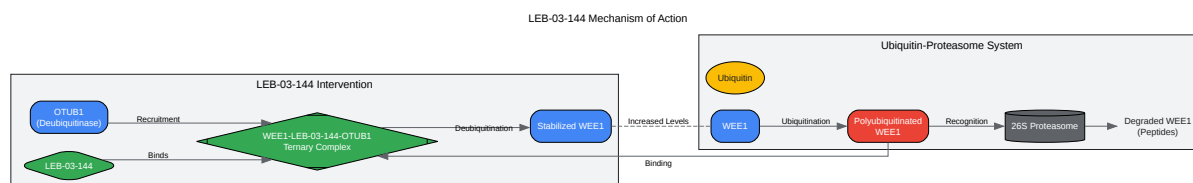
Mechanism of Action

LEB-03-144 is composed of three key components: a ligand that binds to the WEE1 kinase (AZD1775), a recruiter moiety for the deubiquitinase OTUB1 (EN523), and a C3 alkyl linker that

connects the two.[1] The mechanism of action is based on inducing proximity between OTUB1 and WEE1.

Normally, WEE1 is targeted for degradation by the ubiquitin-proteasome system. This process involves the attachment of a polyubiquitin chain to WEE1, marking it for recognition and degradation by the proteasome. **LEB-03-144** intervenes in this process by recruiting the deubiquitinase OTUB1 to the polyubiquitinated WEE1. OTUB1 then removes the ubiquitin chains from WEE1, effectively rescuing it from proteasomal degradation and leading to its stabilization and accumulation within the cell.[1][2]

Signaling Pathway Diagram



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Caption: Mechanism of **LEB-03-144** in stabilizing WEE1 protein.

Quantitative Data

The stabilizing effect of **LEB-03-144** on WEE1 protein levels has been demonstrated in HEP3B human hepatoma cells. The following table summarizes the quantitative data from Western blot analysis after 24 hours of treatment with 1 μ M of the indicated compounds. Data is presented as the fold change in WEE1 protein levels relative to the DMSO vehicle control.

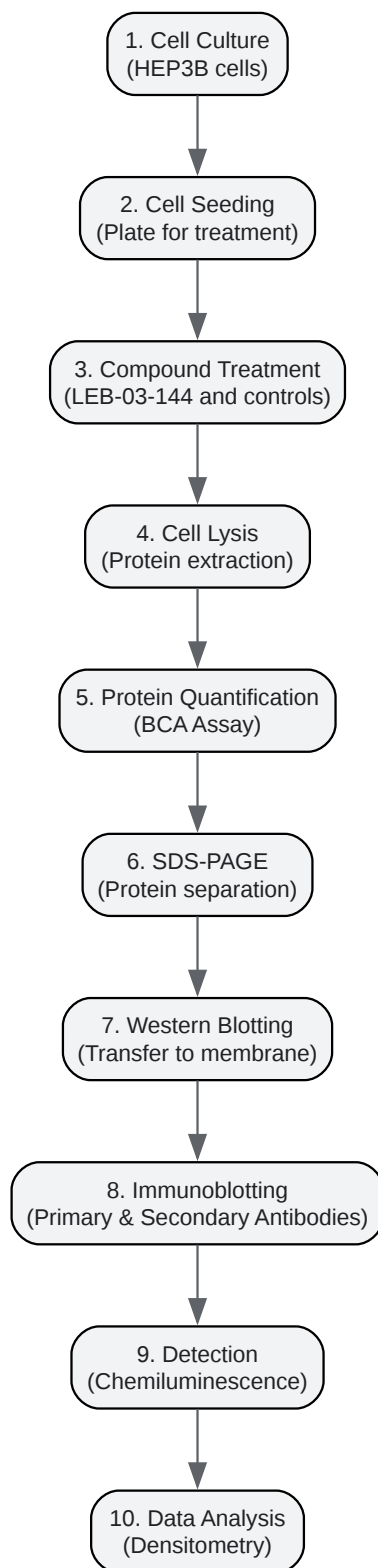
Compound	Target(s)	Concentration (μM)	WEE1 Protein Level (Fold Change vs. DMSO)
DMSO	Vehicle Control	-	1.0
Bortezomib	Proteasome Inhibitor	1	~3.5
EN523	OTUB1 Recruiter	1	~1.0
AZD1775	WEE1 Inhibitor	1	~1.0
LEB-03-144	WEE1 DUBTAC	1	~3.0
LEB-03-145 (C5 linker)	WEE1 DUBTAC	1	~1.5
LEB-03-146 (PEG linker)	WEE1 DUBTAC	1	~3.2
LEB-03-153 (no linker)	WEE1 DUBTAC	1	~1.2

Data is estimated from the bar graph presented in Henning NJ, et al. Nat Chem Biol. 2022.[2]

Experimental Protocols

Experimental Workflow Diagram

Workflow for WEE1 Stabilization Assay



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Caption: Step-by-step workflow for assessing protein stabilization.

Protocol 1: HEP3B Cell Culture

This protocol describes the standard procedure for culturing HEP3B cells.

Materials:

- HEP3B cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- 6-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- **Media Preparation:** Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw a cryopreserved vial of HEP3B cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
- **Cell Plating:** Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
- **Incubation:** Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

- Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
- Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 8 mL of complete growth medium.
- Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or experimental plates at the desired density. For WEE1 stabilization experiments, a seeding density of 0.5×10^6 cells per well in a 6-well plate is recommended.

Protocol 2: WEE1 Protein Stabilization Assay

This protocol details the treatment of HEP3B cells with **LEB-03-144** and subsequent analysis of WEE1 protein levels by Western blotting.

Materials:

- HEP3B cells cultured in 6-well plates
- **LEB-03-144**
- Control compounds (e.g., DMSO, Bortezomib, EN523, AZD1775)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- PVDF membrane

- Tris-Glycine Transfer Buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against WEE1
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Seed HEP3B cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
 - Prepare stock solutions of **LEB-03-144** and control compounds in DMSO.
 - Treat the cells with the desired concentrations of compounds (e.g., 1 μ M) for the specified duration (e.g., 24 hours). Include a DMSO-only control.
- Cell Lysis:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant (protein extract) to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
 - Run the gel until adequate separation of proteins is achieved.
- Western Blotting:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
 - Incubate the membrane with the primary antibody against WEE1 (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane according to the manufacturer's instructions.

- Capture the chemiluminescent signal using an imaging system.
- Strip the membrane and re-probe with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
- Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the corresponding loading control band intensity. Express the results as a fold change relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be used to demonstrate the **LEB-03-144**-dependent interaction between WEE1 and OTUB1.

Materials:

- Treated cell lysates (from Protocol 2)
- Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
- Primary antibody for immunoprecipitation (e.g., anti-OTUB1 or anti-WEE1)
- Control IgG antibody (from the same species as the IP antibody)
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., Co-IP buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)

Procedure:

- Pre-clearing Lysates:
 - To 500 µg - 1 mg of protein lysate, add 20 µL of Protein A/G beads.

- Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
- Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add 2-5 µg of the primary antibody (e.g., anti-OTUB1) or control IgG to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture:
 - Add 30 µL of fresh Protein A/G beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C on a rotator.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three to five times with 1 mL of ice-cold wash buffer.
- Elution:
 - After the final wash, remove all residual buffer.
 - Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 10 minutes to elute the proteins.
- Western Blot Analysis:
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
 - Include a sample of the input lysate for comparison.
 - Perform Western blotting as described in Protocol 2, and probe the membrane with antibodies against WEE1 and OTUB1 to detect the co-precipitated proteins. A successful

Co-IP will show the presence of WEE1 in the sample immunoprecipitated with the anti-OTUB1 antibody (and vice-versa) only in the presence of **LEB-03-144**.

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